molecular formula C7H5NO3 B043942 3-Hydroxypyridine-2,6-dicarbaldehyde CAS No. 113231-32-6

3-Hydroxypyridine-2,6-dicarbaldehyde

Cat. No. B043942
M. Wt: 151.12 g/mol
InChI Key: RBRAVFVNKSGQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine-2,6-dicarbaldehyde is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of new porphyrinoid compounds with two pyridine-related subunits . The sharp Soret-like band at 421 nm in the electronic spectrum and the pyrrole NH signal at δ = –2.98 ppm in the NMR spectrum indicated that the product is aromatic with an 18π-electron circuit .


Synthesis Analysis

The synthesis of 3-Hydroxypyridine-2,6-dicarbaldehyde has been reported in the literature. For instance, a direct and environment-friendly method was reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . Raney Fe exhibited an efficient catalytic performance for activation of the aldehyde group of furfural and afforded an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as N source .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The proton and carbon NMR spectra further suggested that the electron circuit is produced not only by the keto-enol isomerization of the 3-hydroxypyridine unit but also by the local hydrogenative dearomatization in the other pyridine unit at the diagonal site .

Scientific Research Applications

  • Polymerization Agent : 2-pyridinecarbaldehyde imines, structurally related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can serve as ligands in atom transfer polymerization of methyl methacrylate. This application offers versatility and allows for homogeneous reactions (Haddleton et al., 1997).

  • Anticonvulsive Activity : 3-hydroxypyridine derivatives, particularly the 2,6-disubstituted ones, exhibit marked anticonvulsive activity. They are especially effective in GABA-ergic-induced convulsions and can enhance hyperkinesis induced by 5-hydroxytryptophan (Voronina et al., 1986).

  • Analytical Reagent for Aluminium Detection : 3-Hydroxypyridine-2-aldehyde 2-pyridylhydrazone, a related compound, is a rapid fluorimetric reagent for determining aluminium in various types of water, including potable, fresh, and sea waters, and has shown satisfactory results in these applications (Cano-Pavón et al., 1980).

  • Cancer Treatment : The compound 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) has demonstrated carcinostatic activity against a variety of cancers, including leukemia, Ehrlich ascites carcinoma, lymphoma, and adenocarcinoma 755 (French & Blanz, 1966).

  • Photoluminescent Properties : 4-Hydroxypyridine-2,6-dicarboxylic acid ligands, closely related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can form lanthanide coordination polymers with potential photoluminescent properties. These polymers can be two-dimensional or three-dimensional in structure (Sun et al., 2009).

  • Drug Synthesis and Antibiotics : The 3hpd gene cluster, which plays a role in the degradation of 3-hydroxypyridine, provides new insights into potential applications in drug synthesis and antibiotics (Wang et al., 2020).

  • Geroprotector : 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative, acts as a geroprotector by increasing lifespan in mice and reducing mortality in certain strains (Emanuel & Obukhova, 1978).

Future Directions

The future directions for research on 3-Hydroxypyridine-2,6-dicarbaldehyde could include further exploration of its potential applications in various fields, such as the synthesis of new porphyrinoid compounds . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

3-hydroxypyridine-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRAVFVNKSGQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyridine-2,6-dicarbaldehyde

Synthesis routes and methods

Procedure details

3-Hydroxy-pyridine (23.8 g, 0.25 mol) and solid sodium hydroxide (NaOH, 10.0 g, 0.25 mol) are dissolved in water (100 mL) and the solution is heated to 90° C. To this hot stirred solution, a 37% aqueous solution of formaldehyde (85mL) is added dropwise over a period of eight (8) hours. After the addition of formaldehyde is completed, the mixture is stirred at 90° C. for an additional 90 minutes. Heating is then discontinued and the mixture is chilled at 0° C., neutralized by the addition of 15 mL of acetic acid (CH3COOH), and evaporated to dryness in a rotary evaporator under reduced pressure. The residue is taken up in 200 mL of dimethylformamide, filtered to remove any undissolved solid which is discarded, and acidified by the addition of concentrated aqueous hydrochloric acid (25 mL). The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure and the residue is dissolved in methanol (150 mL), clarified with activated charcoal, and filtered. The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure. Recrystallization of the oily residue, first from n-propanol and then from methanol-acetone, yields the desired product (yields, 35%) as a cream-colored solid, m.p. 144° C, having the correct analytical and spectral (IR and NMR) properties.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Hydroxypyridine-2,6-dicarbaldehyde
Reactant of Route 2
3-Hydroxypyridine-2,6-dicarbaldehyde
Reactant of Route 3
3-Hydroxypyridine-2,6-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxypyridine-2,6-dicarbaldehyde
Reactant of Route 5
3-Hydroxypyridine-2,6-dicarbaldehyde
Reactant of Route 6
3-Hydroxypyridine-2,6-dicarbaldehyde

Citations

For This Compound
6
Citations
S Neya, M Suzuki, T Mochizuki… - European Journal of …, 2015 - Wiley Online Library
The coupling of 3‐hydroxypyridine‐2,6‐dicarbaldehyde with a tripyrrane‐like precursor bearing a central pyridine ring afforded a new porphyrinoid with two pyridine‐related subunits. …
I Sahin, S Emir, E Ispir, I Karakaya, S Gumus… - Catalysis …, 2016 - Elsevier
The new NNN type pyridine ligands were prepared by using low cost and readily available starting materials and metalated with RuCl 2 (PPh 3 ) 3 to obtain ruthenium(II) complexes. All …
Number of citations: 5 www.sciencedirect.com
M Das, A Srinivasan - Chemical Communications, 2023 - pubs.rsc.org
Pyriporphyrinoids have recently enticed a significant proliferation of attention due to their versatile characters, which stem from structural motifs in which the pyridine moiety is involved. …
Number of citations: 3 pubs.rsc.org
DT Richter, TD Lash - The Journal of Organic Chemistry, 2004 - ACS Publications
Sapphyrins are an important group of expanded porphyrins that show valuable anion binding characteristics. In this study, a “4 + 1” route to sapphyrin systems has been developed. …
Number of citations: 71 pubs.acs.org
K Hurej, L Latos-Grażyński - Metal-Ligand Co-operativity: Catalysis and …, 2021 - Springer
The incorporation of a meta-phenylene moiety into a β-alkylated or meso-tetraarylporphyrin framework resulted in the formation of m-benziporphyrins. Their molecular design preserves …
Number of citations: 2 link.springer.com
AN Latham, TD Lash - The Journal of Organic Chemistry, 2020 - ACS Publications
MacDonald-type “3 + 1” condensations of an N-methyltripyrrane with a series of dialdehydes afforded a matched set of N-methylporphyrins, N-methylheteroporphyrins, N-…
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.